molecular formula C24H18N2O2S B12748207 alpha-((4,6-Diphenyl-2-pyrimidinyl)thio)benzeneacetic acid CAS No. 87126-00-9

alpha-((4,6-Diphenyl-2-pyrimidinyl)thio)benzeneacetic acid

Katalognummer: B12748207
CAS-Nummer: 87126-00-9
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: UOCSVAUOPSJADG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-((4,6-Diphenyl-2-pyrimidinyl)thio)benzeneacetic acid is a complex organic compound that belongs to the class of thio-containing pyrimidines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpha-((4,6-Diphenyl-2-pyrimidinyl)thio)benzeneacetic acid typically involves the cyclization of pyrimidine derivatives with sulfur-containing reagents. Common synthetic methods include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . These methods often require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-((4,6-Diphenyl-2-pyrimidinyl)thio)benzeneacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogenating agents). The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the reaction’s outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .

Wissenschaftliche Forschungsanwendungen

Alpha-((4,6-Diphenyl-2-pyrimidinyl)thio)benzeneacetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it exhibits various biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties . These properties make it a valuable compound for developing new therapeutic agents and studying biological processes.

Wirkmechanismus

The mechanism of action of alpha-((4,6-Diphenyl-2-pyrimidinyl)thio)benzeneacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, oxidative stress, and cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Alpha-((4,6-Diphenyl-2-pyrimidinyl)thio)benzeneacetic acid can be compared with other thio-containing pyrimidines, such as 2-thioxopyrimidines and their condensed analogs . These compounds share similar structural features and biological activities but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its diverse biological activities and unique chemical properties make it a valuable tool for developing new therapeutic agents and studying complex biological processes.

Eigenschaften

CAS-Nummer

87126-00-9

Molekularformel

C24H18N2O2S

Molekulargewicht

398.5 g/mol

IUPAC-Name

2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-2-phenylacetic acid

InChI

InChI=1S/C24H18N2O2S/c27-23(28)22(19-14-8-3-9-15-19)29-24-25-20(17-10-4-1-5-11-17)16-21(26-24)18-12-6-2-7-13-18/h1-16,22H,(H,27,28)

InChI-Schlüssel

UOCSVAUOPSJADG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SC(C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.